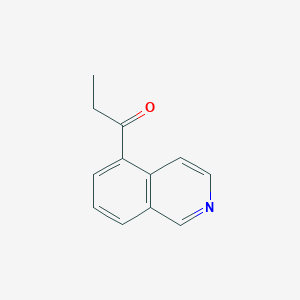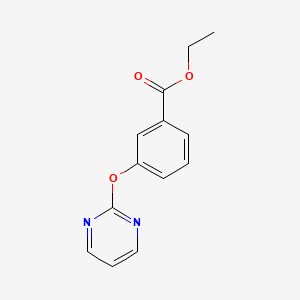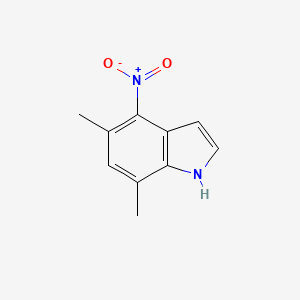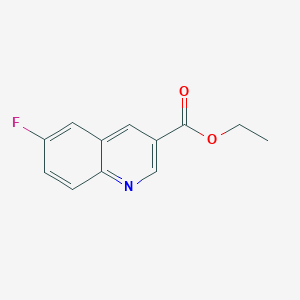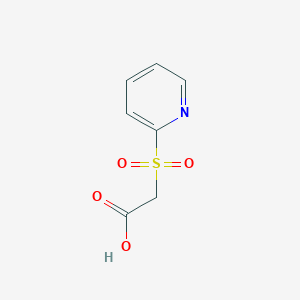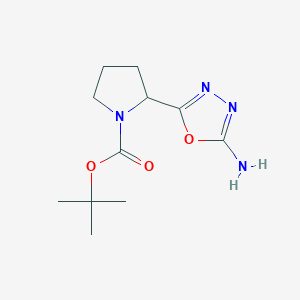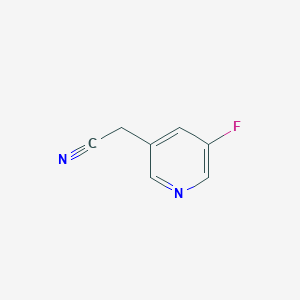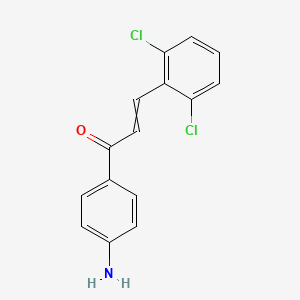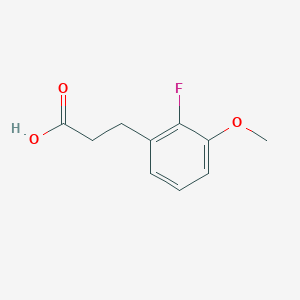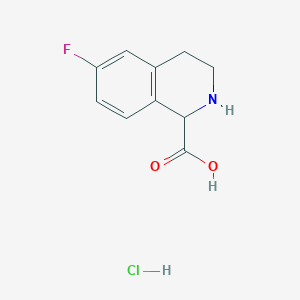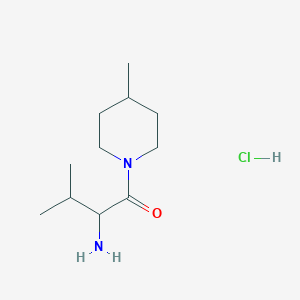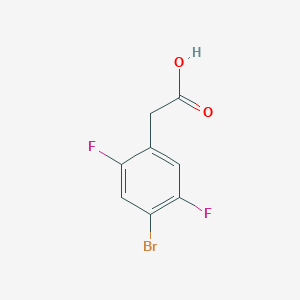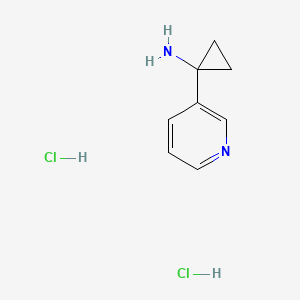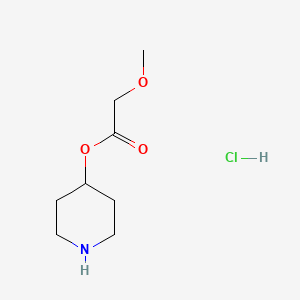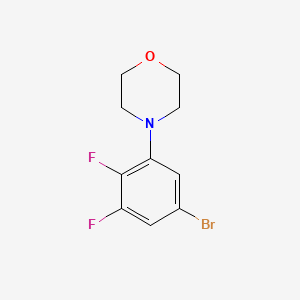
4-(5-Bromo-2,3-difluorophenyl)morpholine
Overview
Description
Scientific Research Applications
Synthesis and Characterization of Novel Compounds
- The synthesis of 3-methyl-5-phenyl-(2-difluorophenyl)-2-morpholinol Hydrochloride demonstrates a process involving bromination, amination, cyclization, and acidification, resulting in a compound with distinct properties confirmed through IR, 1H NMR, and MS spectra (Cheng Chuan, 2011).
Development of Advanced Synthesis Strategies
- Research on the synthesis of substituted morpholines, including those involving bromination, has led to the development of new strategies, such as a four-step process from enantiomerically pure amino alcohols. This method provides access to various morpholine derivatives, including cis-3,5-disubstituted morpholines (Leathen et al., 2009).
Investigation of Molecular Interactions and Properties
- A study on water-soluble axially morpholine disubstituted silicon phthalocyanines explores their DNA/BSA binding and DNA photocleavage properties. Such research is crucial for understanding the interactions and potential applications of these compounds in therapeutic contexts (Barut et al., 2017).
Exploring Chemical Relationships and Reactions
- Investigations into the chemical relationships of compounds like 2,5-diphenyl-3-morpholinofuran have led to insights into the behavior of morpholino dimethylene moieties. Such studies are essential for understanding the reactivity and potential applications of these compounds in various fields (Lutz et al., 1970).
Synthesis of Structurally Complex Molecules
- Research on novel syntheses, such as the transformation of 1-tert-butyl-2-(allyloxymethyl)aziridine into cis-3,5-di(bromomethyl)-4-tert-butylmorpholine, highlights the advancements in synthesizing complex morpholine derivatives. These studies pave the way for the development of new molecules with potential applications in various scientific fields (D’hooghe et al., 2006).
properties
IUPAC Name |
4-(5-bromo-2,3-difluorophenyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF2NO/c11-7-5-8(12)10(13)9(6-7)14-1-3-15-4-2-14/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYFFDACBXICHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=CC(=C2)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Bromo-2,3-difluorophenyl)morpholine | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

